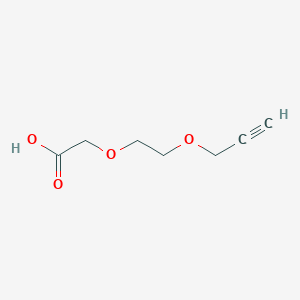
(3,4-dihydro-2H-1-benzopyran-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methanol group attached at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and ethylene glycol in the presence of an acid catalyst to form the benzopyran ring. The methanol group can then be introduced through a reduction reaction using sodium borohydride or similar reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Formation of (3,4-dihydro-2H-1-benzopyran-6-yl)aldehyde or (3,4-dihydro-2H-1-benzopyran-6-yl)carboxylic acid.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydro-2H-1-benzopyran-6-yl)boronic acid
- (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
- Levonebivolol
Uniqueness
(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
99186-11-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



